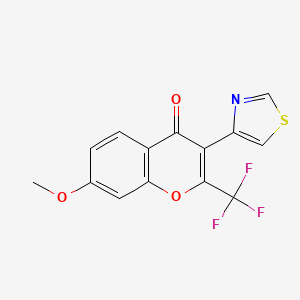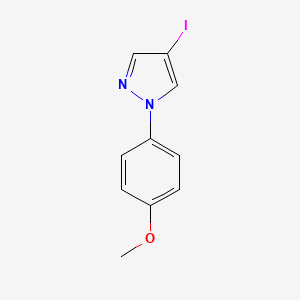
4-iodo-1-(4-methoxyphenyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-1-(4-methoxyphenyl)pyrazole: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of an iodine atom and a methoxyphenyl group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-1-(4-methoxyphenyl)pyrazole typically involves the iodination of 1-(4-methoxyphenyl)-1H-pyrazole. This can be achieved through various methods, including:
Electrophilic Iodination: Using iodine (I2) and an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) in an organic solvent like acetic acid.
Halogen Exchange: Starting with a bromo or chloro derivative of 1-(4-methoxyphenyl)-1H-pyrazole and treating it with sodium iodide (NaI) in acetone or another suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic iodination processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination step.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in 4-iodo-1-(4-methoxyphenyl)pyrazole can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form iodinated pyrazole oxides or reduction to remove the iodine atom, yielding the parent pyrazole.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form biaryl or alkyne derivatives.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3) in DMF for azidation.
Oxidation: Potassium permanganate (KMnO4) in acetone.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).
Major Products:
- Azidopyrazoles from azidation.
- Iodinated pyrazole oxides from oxidation.
- Deiodinated pyrazoles from reduction.
Scientific Research Applications
Chemistry: 4-iodo-1-(4-methoxyphenyl)pyrazole is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: In biological research, this compound is used to study the effects of iodinated pyrazoles on various biological pathways and to develop new bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential anti-inflammatory, anti-cancer, and antimicrobial agents.
Industry: The compound is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-iodo-1-(4-methoxyphenyl)pyrazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom can enhance the compound’s binding affinity to its target, while the methoxyphenyl group can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
- 4-bromo-1-(4-methoxyphenyl)-1H-pyrazole
- 4-chloro-1-(4-methoxyphenyl)-1H-pyrazole
- 4-fluoro-1-(4-methoxyphenyl)-1H-pyrazole
Comparison:
- Uniqueness: The iodine atom in 4-iodo-1-(4-methoxyphenyl)pyrazole provides unique reactivity compared to its bromo, chloro, and fluoro counterparts. Iodine is a better leaving group, making the compound more reactive in substitution and coupling reactions.
- Applications: While all these compounds can be used in similar synthetic applications, the iodinated derivative is often preferred for reactions requiring high reactivity and selectivity.
Properties
IUPAC Name |
4-iodo-1-(4-methoxyphenyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O/c1-14-10-4-2-9(3-5-10)13-7-8(11)6-12-13/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFMMMLUYCNZGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
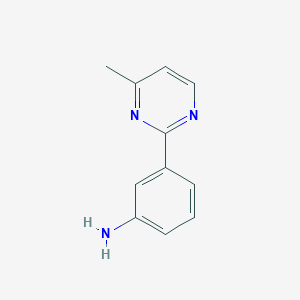
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4'-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide](/img/structure/B2776038.png)
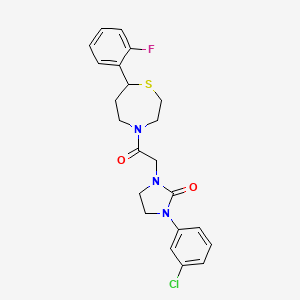
![2-Amino-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-one hydrochloride](/img/structure/B2776040.png)
![N-{[3-(dimethylamino)phenyl]methyl}-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2776041.png)
sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene})amine](/img/structure/B2776042.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2776043.png)
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate](/img/structure/B2776044.png)
![3-(Methylamino)-7-oxa-1lambda6-thiaspiro[3.5]nonane-1,1-dione](/img/structure/B2776045.png)
![N-[(4-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2776046.png)
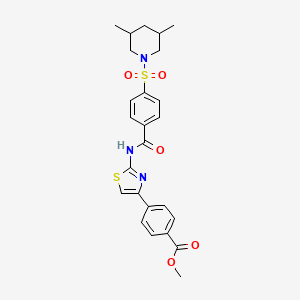
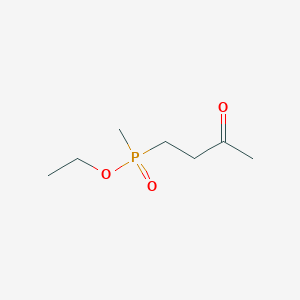
![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(4-cyclopropylpyrazol-1-yl)ethanone;dihydrochloride](/img/structure/B2776055.png)
